
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide typically involves a multi-step process that includes the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization and oxidation.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the chromen-2-one intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the corresponding chloroacetamide derivative.
Attachment of the Pyrrolidinone Moiety: The final step involves the nucleophilic substitution of the chloroacetamide derivative with 3-(2-oxopyrrolidin-1-yl)propylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.
Substitution: The acetamide and pyrrolidinone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted acetamide and pyrrolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Affecting intracellular signaling cascades that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide: Lacks the pyrrolidinone moiety.
N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide: Lacks the chromen-2-one core.
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-oxopyrrolidin-1-yl)acetamide: Contains a different substitution pattern on the pyrrolidinone moiety.
Uniqueness
2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is unique due to the combination of the chromen-2-one core, acetamide group, and pyrrolidinone moiety, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.
Eigenschaften
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-5-6-15-14(12-19(24)25-16(15)10-13)11-17(22)20-7-3-9-21-8-2-4-18(21)23/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPUHFHSLBPRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCN3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B2371782.png)
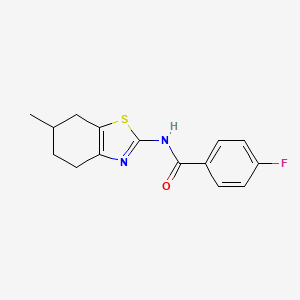
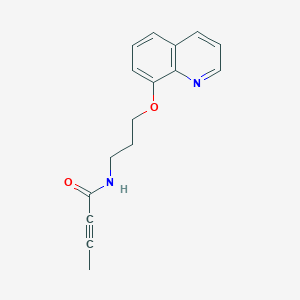
![2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline](/img/structure/B2371785.png)
![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2371786.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide](/img/structure/B2371788.png)
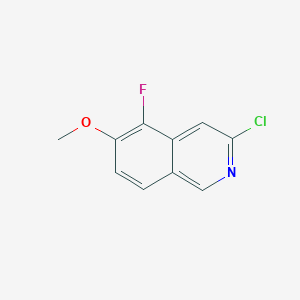
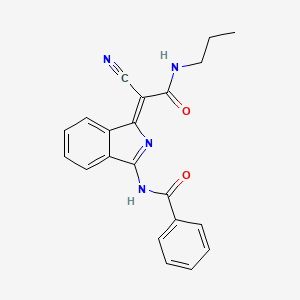
![N-(4-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2371793.png)
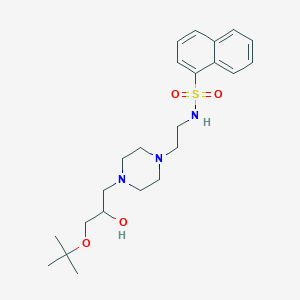

![{[(2S,4S)-4-fluoro-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2371798.png)
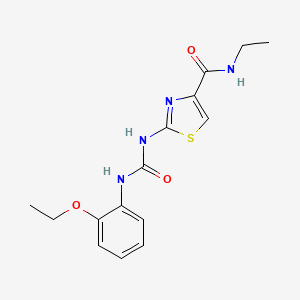
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2371802.png)
